5-Methylimidazo[1,5-a]pyridin-3-amine
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Overview
Description
5-Methylimidazo[1,5-a]pyridin-3-amine is a heterocyclic aromatic amine that belongs to the class of imidazo[1,5-a]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylimidazo[1,5-a]pyridin-3-amine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts and solvents such as trifluoroacetic acid (TFA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions using readily available starting materials and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methylimidazo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine derivatives with additional functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
5-Methylimidazo[1,5-a]pyridin-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methylimidazo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another class of imidazo compounds with similar structural features but different biological activities.
Imidazo[1,5-a]pyrimidine: Shares the imidazo core but has a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and applications.
Uniqueness
5-Methylimidazo[1,5-a]pyridin-3-amine is unique due to its specific substitution pattern and the presence of a methyl group at the 5-position.
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5-methylimidazo[1,5-a]pyridin-3-amine |
InChI |
InChI=1S/C8H9N3/c1-6-3-2-4-7-5-10-8(9)11(6)7/h2-5H,1H3,(H2,9,10) |
InChI Key |
RFGMSWLZJDJSHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=CN=C(N12)N |
Origin of Product |
United States |
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